5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid
Overview
Description
5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid is a chemical compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid typically involves the reaction of 5-aminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature . The reaction can be summarized as follows:
5-aminopentanoic acid+Boc2O→5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process . These systems allow for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids are commonly used to remove the Boc group.
Protection: Di-tert-butyl dicarbonate (Boc2O) is used to introduce the Boc group.
Major Products Formed
Scientific Research Applications
5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via nucleophilic addition-elimination reactions, forming a carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the efficiency of this process .
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butoxycarbonylamino)pentanoic acid: Similar in structure but lacks the methyl group on the amine.
(2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid: Contains a biphenyl group, making it more complex.
5-[({[(Tert-butoxy)carbonyl]amino}({[(Tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid: Contains additional Boc groups, increasing its molecular weight and complexity.
Uniqueness
5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid is unique due to the presence of both a Boc group and a methyl group on the amine. This combination provides specific reactivity and stability characteristics that are valuable in various synthetic applications .
Properties
IUPAC Name |
5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12(4)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNLCVANIZMWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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